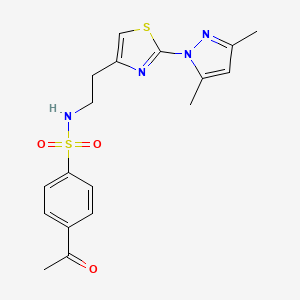

4-acetyl-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-12-10-13(2)22(21-12)18-20-16(11-26-18)8-9-19-27(24,25)17-6-4-15(5-7-17)14(3)23/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYCZJZJMKNLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring can be constructed by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The pyrazole and thiazole rings are then coupled through a suitable linker, such as an ethyl group, using alkylation reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Condensation: The compound can participate in condensation reactions, forming larger molecules or polymers.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Condensation Reagents: Aldehydes, ketones, amines.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Condensation: Larger organic molecules or polymers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Key Observations :

- The target compound’s molecular weight (~431.5 g/mol) is significantly lower than urea-thiazole derivatives like 10d and 10f (514–548 g/mol), primarily due to the absence of bulky piperazine and urea groups. This may enhance membrane permeability compared to larger analogs .

- Urea groups typically exhibit stronger dual hydrogen-bond donor capacity, while acetyl groups act as weaker acceptors, possibly affecting target affinity .

- High synthetic yields (>89%) for 10d/10f suggest robust protocols for thiazole-urea hybrids, whereas the target compound’s synthesis (unreported yield) may face challenges in pyrazole-thiazole coupling or acetyl sulfonamide stability.

Crystallographic and Stability Insights

Table 2: Crystallographic Data for Sulfonamide-Thiazole Systems

| Compound Name / ID | Space Group | R Factor | Data-to-Parameter Ratio | Refinement Software | Reference |

|---|---|---|---|---|---|

| Target Compound | Not reported | — | — | Likely SHELX† | — |

| Sulfathiazole co-crystal | P 1 | 0.044 | 15.9 | SHELXL |

†SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness and compatibility with high-resolution data .

Key Observations :

- The sulfathiazole co-crystal exhibits a low R factor (0.044) and high data-to-parameter ratio (15.9), indicative of precise structural resolution. If the target compound’s crystal structure were solved using SHELXL, similar accuracy could be anticipated .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-acetyl-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide to ensure high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

- Temperature and Solvent Selection: Reflux conditions in ethanol with glacial acetic acid as a catalyst are common for similar heterocyclic reactions .

- Reaction Time: Extended reflux durations (e.g., 4–6 hours) ensure completion, monitored via thin-layer chromatography (TLC) .

- Purification: Column chromatography or recrystallization is critical for isolating high-purity products, especially for sulfonamide-thiazole hybrids .

- Yield Improvement: Stepwise addition of intermediates (e.g., pyrazole-thiazole precursors) reduces side reactions .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., acetyl and sulfonamide groups) .

- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., C18H20N4O3S) .

- X-ray Crystallography: Resolve 3D conformation, particularly for pyrazole-thiazole ring interactions .

Q. What analytical techniques are critical for assessing purity and stability under different storage conditions?

- Methodological Answer:

- HPLC: Quantify impurities using reverse-phase columns with UV detection .

- DSC/TGA: Evaluate thermal stability and decomposition profiles .

- Accelerated Stability Studies: Expose samples to varying pH, temperature, and humidity, followed by spectroscopic analysis .

Advanced Research Questions

Q. How can computational methods predict the bioactivity or reactivity of this compound?

- Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing .

- Machine Learning: Train models on sulfonamide-pyrazole bioactivity datasets to predict ADMET properties .

Q. How to resolve contradictions in bioactivity data between similar sulfonamide-pyrazole hybrids?

- Methodological Answer:

- Structural Comparison: Analyze substituent effects (e.g., acetyl vs. ethoxy groups) using structure-activity relationship (SAR) studies .

- Experimental Reproducibility: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Statistical Meta-Analysis: Apply multivariate regression to identify confounding variables across studies .

Q. What strategies enhance selectivity for specific biological targets while minimizing off-target effects?

- Methodological Answer:

- Isosteric Replacement: Substitute thiazole with oxazole or pyridine rings to modulate binding affinity .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific delivery .

- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography .

Q. How to design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer:

- In Vitro Assays: Measure inhibition kinetics (e.g., IC50) against purified enzymes (e.g., cyclooxygenase) .

- CRISPR-Cas9 Knockouts: Validate target engagement in cell lines lacking putative receptors .

- Metabolomics: Track metabolic perturbations via LC-MS to identify downstream pathways .

Q. What interdisciplinary approaches integrate chemical engineering principles with medicinal chemistry for this compound?

- Methodological Answer:

- Reactor Design: Optimize mixing efficiency and heat transfer for scaled-up synthesis .

- Process Control: Implement real-time monitoring (e.g., PAT) to maintain critical quality attributes .

- Membrane Technologies: Purify intermediates using nanofiltration to reduce solvent waste .

Data Analysis and Experimental Design

Q. How to apply statistical design of experiments (DoE) for reaction optimization?

- Methodological Answer:

Q. What methodologies address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer:

- Free Energy Perturbation (FEP): Refine binding affinity predictions by simulating ligand-protein dynamics .

- Crystallographic Validation: Compare docking poses with X-ray structures to adjust force fields .

- Error Analysis: Quantify uncertainties in DFT calculations (e.g., solvent model inaccuracies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.